![molecular formula C7H4ClNO B1603974 4-Chlorobenzo[d]oxazole CAS No. 943443-12-7](/img/structure/B1603974.png)

4-Chlorobenzo[d]oxazole

Overview

Description

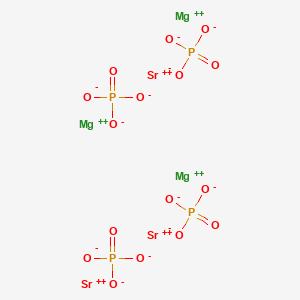

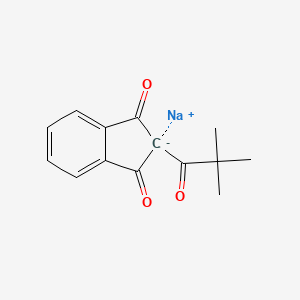

4-Chlorobenzo[d]oxazole (4-CBO) is a heterocyclic aromatic compound that belongs to the class of oxazoles. It is a colorless and odorless solid with a molecular formula of C7H4ClNO. 4-CBO is an important intermediate in the synthesis of various organic compounds, and has a wide range of applications in the pharmaceutical, agrochemical and materials industries. 4-CBO is also used as a model compound to study the reactivity of oxazoles.

Scientific Research Applications

Photo-Oxidation Kinetics of Oxazole Derivatives

A study by Zeinali et al. (2020) in "Scientific Reports" explored the kinetics of photo-oxidation of oxazole and its derivatives with singlet oxygen using density functional theory calculations. The study provides insights into the reaction mechanisms of oxazole derivatives, highlighting their unique physicochemical properties and potential utility in various applications including medicinal chemistry (Nassim Zeinali et al., 2020).

Biological Activities of Oxazole Derivatives

Kakkar and Narasimhan (2019) reviewed the biological activities of oxazole derivatives in their publication in "BMC Chemistry". They emphasized the wide spectrum of biological activities of oxazole scaffolds, valuable for medical applications. The review highlights the significance of oxazole derivatives in medicinal chemistry (S. Kakkar & B. Narasimhan, 2019).

Electro-Optical and Charge Transport Properties

Irfan et al. (2018), in the "Journal of King Saud University - Science", examined the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives. Their findings demonstrate the potential of oxazole compounds in applications like organic light emitting diodes and organic thin film transistors (A. Irfan et al., 2018).

Anticancer Agents

Chiacchio et al. (2020) in "Current medicinal chemistry" highlighted oxazole-based compounds as potential anticancer agents. They discussed the structural diversity of oxazoles and their interactions with different enzymes and receptors, which makes them significant in anti-cancer research (M. Chiacchio et al., 2020).

Transition-Metal-Free Synthesis

A publication by Ibrar et al. (2016) in "RSC Advances" reviewed the metal-free reactions for the synthesis of oxazole heterocycles. This approach is noted for its environmental friendliness and potential in drug discovery due to the avoidance of toxic metals (Aliya Ibrar et al., 2016).

Corrosion Inhibition

Bentiss et al. (2007) in "Applied Surface Science" investigated the use of oxazole derivatives for corrosion and dissolution protection of mild steel. Their study provides valuable insights into the applications of oxazole derivatives in industrial settings, particularly in corrosion inhibition (F. Bentiss et al., 2007).

Medicinal Drug Research and Development

Zhang et al. (2018) in the "European journal of medicinal chemistry" conducted a comprehensive review on the diverse biological activities of oxazole-based compounds and their application in medicinal drugs. This review underscores the versatility and potential of oxazole compounds in therapeutic applications (Huizhen Zhang et al., 2018).

Mechanism of Action

Target of Action

4-Chlorobenzo[d]oxazole is a derivative of the oxazole family, which is known to have a wide spectrum of biological activities . The primary targets of oxazole derivatives can vary depending on the substitution pattern in the oxazole ring . For instance, some oxazole derivatives have been found to exhibit antimicrobial , anticancer , anti-inflammatory , and antidiabetic activities, among others.

Mode of Action

Oxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some oxazole derivatives inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body . The specific mode of action of this compound would depend on its specific target.

Biochemical Pathways

Oxazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, some oxazole derivatives have been found to inhibit the activity of certain enzymes, leading to changes in the metabolic pathways . The specific biochemical pathways affected by this compound would depend on its specific target and mode of action.

Result of Action

Oxazole derivatives are known to have various biological activities, including antimicrobial , anticancer , anti-inflammatory , and antidiabetic activities, among others. The specific effects of this compound would depend on its specific target and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of oxazole derivatives .

properties

IUPAC Name |

4-chloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDGTSQNWUXVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624862 | |

| Record name | 4-Chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943443-12-7 | |

| Record name | 4-Chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[2-(Dimethylamino)ethyl]imino]diacetic acid, dihydrochloride](/img/structure/B1603908.png)

![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)

![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)

![4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1603913.png)